![molecular formula C3H7NO3 B569819 [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid CAS No. 136743-38-9](/img/no-structure.png)

[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

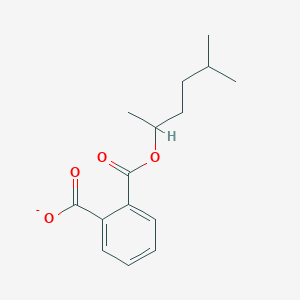

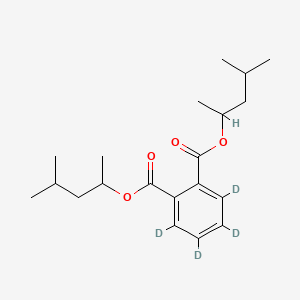

[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid, also known as (2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid, is a chemical compound . The term “R*,R*” indicates that the compound is a racemic mixture, which is a 50:50 mixture of two enantiomers . Enantiomers are mirror images of each other and rotate plane-polarized light in an equal but opposite direction .

Synthesis Analysis

The synthesis of such compounds often involves the resolution of racemic mixtures. This process separates the enantiomers due to their different physical properties . For example, a racemic mixture of a chiral alcohol can be reacted with an enantiomerically pure carboxylic acid to produce a mixture of diastereomers . These diastereomers can then be separated by their different physical properties .Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound’s structure can be analyzed using various techniques, including X-ray diffraction analysis . The compound’s absolute configuration can be determined using the R/S nomenclature system .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. The compound’s reactivity is influenced by its molecular structure and the nature of its functional groups. For instance, the compound’s amine and carboxylic acid groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For instance, the compound’s solubility, melting point, and optical activity would be affected by its stereochemistry .Wissenschaftliche Forschungsanwendungen

Biochemical Applications and Analysis

- Ninhydrin Reaction for Amino Acid Analysis : The ninhydrin reaction, which forms Ruhemann's purple upon reacting with amino groups, is extensively used for detecting, isolating, and analyzing amino acids, peptides, and proteins across various scientific disciplines. This method is pivotal for studying amino acids like "[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid" in agricultural, medical, and nutritional sciences due to its ability to generate a distinct chromophore for all primary amines reacting under specific conditions (Friedman, 2004).

Material Science and Polymer Chemistry

- Highly Branched Polymers for Biomedical Applications : Polymers based on amino acid building blocks, due to their biocompatibility and biodegradability, are significant for biomedical applications. The research on highly branched structures, such as dendrimers, dendrigrafts, and hyperbranched polymers, particularly those derived from amino acids like lysine, glutamic acid, and aspartic acid, offers insights into their potential as gene and drug delivery vehicles (Thompson & Scholz, 2021).

Environmental and Analytical Chemistry

- Sorption Studies for Environmental Assessment : Understanding the sorption properties of compounds related to amino acids, such as herbicides and pharmaceuticals, is crucial for environmental chemistry. Studies focusing on the sorption of phenoxy herbicides to soil, organic matter, and minerals provide insights into the environmental fate and mobility of these compounds, highlighting the importance of organic matter and iron oxides as relevant sorbents (Werner, Garratt, & Pigott, 2012).

Food Science and Flavor Chemistry

- Flavor Compounds in Foods : The production and degradation of branched aldehydes from amino acids are extensively reviewed, underscoring the metabolic pathways and microbial compositions influencing the formation of these flavor compounds in foods. This area of research is pertinent to understanding how amino acids contribute to the sensory properties of food products (Smit, Engels, & Smit, 2009).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various reagents for specific reactions.", "Starting Materials": [ "2,3-d2-glyceraldehyde", "Hydroxylamine hydrochloride", "Di-tert-butyl dicarbonate (Boc2O)", "Ethyl chloroformate", "Triethylamine", "Hydrogen chloride gas", "Ammonium hydroxide", "Hydrogen peroxide", "Sodium borohydride", "Hydrochloric acid", "3-Amino-2-hydroxy-propanoic acid" ], "Reaction": [ "Step 1: Protect the hydroxyl group of 2,3-d2-glyceraldehyde with di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine to obtain Boc-protected 2,3-d2-glyceraldehyde.", "Step 2: React Boc-protected 2,3-d2-glyceraldehyde with hydroxylamine hydrochloride to obtain the corresponding oxime.", "Step 3: Protect the amino group of the oxime obtained in Step 2 by reacting it with ethyl chloroformate and triethylamine to obtain the corresponding carbamate.", "Step 4: Deprotect the hydroxyl group of the Boc-protected 2,3-d2-glyceraldehyde in the presence of hydrogen chloride gas to obtain 2,3-d2-glyceraldehyde.", "Step 5: React the carbamate obtained in Step 3 with 2,3-d2-glyceraldehyde in the presence of ammonium hydroxide and hydrogen peroxide to obtain the desired protected amino alcohol.", "Step 6: Reduce the protected amino alcohol obtained in Step 5 with sodium borohydride in the presence of hydrochloric acid to obtain [S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid." ] } | |

CAS-Nummer |

136743-38-9 |

Molekularformel |

C3H7NO3 |

Molekulargewicht |

107.105 |

IUPAC-Name |

(2S,3S)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid |

InChI |

InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D,2D/t1-,2- |

InChI-Schlüssel |

BMYNFMYTOJXKLE-MVPYEHFYSA-N |

SMILES |

C(C(C(=O)O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

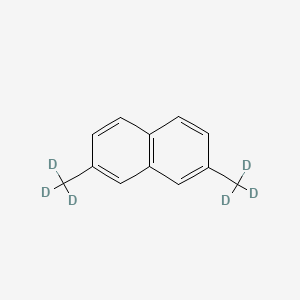

![2-Methyl-1-nitrosooctahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)